2-(Octyloxy)aniline
Overview
Description
2-(Octyloxy)aniline is an organic compound with the molecular formula C14H23NO. It consists of an aniline group substituted with an octyloxy group at the ortho position. This compound is known for its applications in the synthesis of organic materials with mesogenic properties, such as liquid crystals and dendrimers .
Mechanism of Action
Target of Action
2-(Octyloxy)aniline, a known component in the elaboration of organic materials with mesogenic properties , primarily targets the formation of dendritic melamines . The compound plays a crucial role in the synthesis, structure, and supramolecular behavior of these dendritic melamines .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. Starting from this compound, seven G-2 melamine-based dendrimers were obtained in 29–79% overall yields . Their iterative convergent- and chemoselective synthesis consisted of S N 2-Ar aminations of cyanuric chloride and final triple N-acylations and Williamson etherifications .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of dendritic melamines . The compound influences the formation of these dendrimers through a series of chemical reactions, including S N 2-Ar aminations, N-acylations, and Williamson etherifications .
Pharmacokinetics
The physicochemical properties of a drug or series of drugs can be related to adme and pharmacological effect . In drug design, lead compounds are modified to optimize these properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of dendritic melamines . The compound influences the synthesis, structure, and supramolecular behavior of these dendrimers, leading to the formation of structures with unique properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the dendritic construction in tandem with that of its central building blocks can significantly impact the ability of the dendrimers to self-organize in solution and to self-assemble in the solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)aniline typically involves the nucleophilic aromatic substitution (SN2) reaction of aniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Octyloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of dendrimers and liquid crystals with mesogenic properties.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)aniline: Similar structure but with the octyloxy group at the para position.
2-(Hexyloxy)aniline: Similar structure but with a hexyloxy group instead of an octyloxy group.
2-(Butyloxy)aniline: Similar structure but with a butyloxy group instead of an octyloxy group.
Uniqueness
2-(Octyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyloxy group at the ortho position enhances its solubility and reactivity compared to its para and meta isomers .
Properties
IUPAC Name |
2-octoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEFQWOGBSQSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563593 | |
Record name | 2-(Octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-52-5 | |
Record name | 2-(Octyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52464-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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